molecular formula C14H17NOS B13015006 (R)-2-Methyl-N-(naphthalen-1-YL)propane-2-sulfinamide

(R)-2-Methyl-N-(naphthalen-1-YL)propane-2-sulfinamide

Cat. No.: B13015006
M. Wt: 247.36 g/mol
InChI Key: QXKJKFSTLBPSBX-UHFFFAOYSA-N
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Description

®-2-Methyl-N-(naphthalen-1-YL)propane-2-sulfinamide is a chiral sulfinamide compound that has garnered interest in various fields of chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-N-(naphthalen-1-YL)propane-2-sulfinamide typically involves the reaction of naphthylamine with a suitable sulfinylating agent under controlled conditions. One common method involves the use of ®-tert-butanesulfinamide as a chiral auxiliary, which reacts with naphthylamine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM), at low temperatures to ensure high stereoselectivity.

Industrial Production Methods

Industrial production of ®-2-Methyl-N-(naphthalen-1-YL)propane-2-sulfinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Methyl-N-(naphthalen-1-YL)propane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to sulfonamide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the sulfinamide group to the corresponding amine can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like acetonitrile or dichloromethane; temperatures ranging from 0°C to room temperature.

    Reduction: Lithium aluminum hydride; solvents like ether or THF; temperatures ranging from -78°C to room temperature.

    Substitution: Nitrating agents like nitric acid; halogenating agents like bromine; solvents like sulfuric acid or acetic acid; temperatures ranging from 0°C to 50°C.

Major Products Formed

    Oxidation: Formation of sulfonamide derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated naphthalene derivatives.

Scientific Research Applications

®-2-Methyl-N-(naphthalen-1-YL)propane-2-sulfinamide has several scientific research applications:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in various reactions.

    Biology: Investigated for its potential as a ligand in biological assays and as a building block for bioactive molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals, where chiral purity is essential.

Mechanism of Action

The mechanism of action of ®-2-Methyl-N-(naphthalen-1-YL)propane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the sulfinamide group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Methyl-N-(naphthalen-1-YL)propane-2-sulfinamide
  • Naphthylamine derivatives
  • Sulfinamide analogs

Uniqueness

®-2-Methyl-N-(naphthalen-1-YL)propane-2-sulfinamide is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, selectivity, and biological activity, making it a valuable tool in asymmetric synthesis and drug development.

Properties

Molecular Formula

C14H17NOS

Molecular Weight

247.36 g/mol

IUPAC Name

2-methyl-N-naphthalen-1-ylpropane-2-sulfinamide

InChI

InChI=1S/C14H17NOS/c1-14(2,3)17(16)15-13-10-6-8-11-7-4-5-9-12(11)13/h4-10,15H,1-3H3

InChI Key

QXKJKFSTLBPSBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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